Lsd1-UM-109

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lsd1-UM-109 est un inhibiteur très puissant et réversible de la lysine-spécifique désméthylase 1 (LSD1), également connue sous le nom de KDM1A. LSD1 est une enzyme dépendante du dinucléotide adénine-flavine (FAD) qui désméthyle les résidus de lysine mono- et diméthylés sur les protéines histones, en particulier l'histone H3 en lysine 4 (H3K4) et en lysine 9 (H3K9). Ce processus de désméthylation joue un rôle crucial dans la régulation de l'expression des gènes et est impliqué dans divers processus biologiques, notamment la différenciation cellulaire, la prolifération et la tumorigenèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Lsd1-UM-109 implique la conception et l'optimisation de dérivés de pyrrolo[2,3-c]pyridine. L'une des étapes clés de la synthèse est la formation du noyau pyrrolo[2,3-c]pyridine, qui peut être obtenue par une série de réactions de cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs appropriés, de solvants et un contrôle de la température pour assurer un rendement élevé et la pureté du produit final .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et l'efficacité. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour produire le composé à l'échelle commerciale .

Analyse Des Réactions Chimiques

Types de réactions : Lsd1-UM-109 subit principalement des interactions avec son enzyme cible, LSD1, par liaison réversible. Cette interaction inhibe l'activité désméthylase de LSD1, conduisant à des changements dans les schémas de méthylation des histones et à l'expression génique subséquente .

Réactifs et conditions courants : La synthèse de this compound implique l'utilisation de divers réactifs, notamment des dérivés de pyridine, des catalyseurs et des solvants. Les conditions réactionnelles sont soigneusement contrôlées pour assurer la formation du produit souhaité avec une grande spécificité et un minimum de réactions secondaires .

Principaux produits formés : Le principal produit formé par la synthèse de this compound est le dérivé de pyrrolo[2,3-c]pyridine, qui présente une activité inhibitrice puissante contre LSD1. Ce composé peut être purifié et caractérisé davantage en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier les mécanismes de désméthylation des histones et de régulation des gènes. En biologie, il est utilisé pour étudier le rôle de LSD1 dans divers processus cellulaires, notamment la différenciation et la prolifération cellulaires .

En médecine, this compound est étudié comme un agent thérapeutique potentiel pour le traitement des cancers, tels que la leucémie aiguë myéloïde et le cancer du poumon à petites cellules. Sa capacité à inhiber l'activité de LSD1 en fait un candidat prometteur pour la thérapie ciblée du cancer . De plus, this compound est utilisé dans la découverte et le développement de médicaments pour identifier et optimiser de nouveaux inhibiteurs de LSD1 avec une efficacité et des profils de sécurité améliorés .

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de LSD1, inhibant ainsi son activité désméthylase. Cette inhibition empêche l'élimination des groupes méthyles de l'histone H3 en lysine 4 (H3K4) et en lysine 9 (H3K9), conduisant à des changements dans la structure de la chromatine et l'expression des gènes . Les cibles moléculaires de this compound comprennent les protéines histones et les substrats non histones, tels que p53, DNMT1 et STAT3, qui jouent un rôle essentiel dans la régulation de l'expression des gènes et des fonctions cellulaires .

Applications De Recherche Scientifique

Lsd1-UM-109 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and gene regulation. In biology, it is employed to investigate the role of LSD1 in various cellular processes, including cell differentiation and proliferation .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, such as acute myeloid leukemia and small-cell lung cancer. Its ability to inhibit LSD1 activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound is used in drug discovery and development to identify and optimize new LSD1 inhibitors with improved efficacy and safety profiles .

Mécanisme D'action

Lsd1-UM-109 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in chromatin structure and gene expression . The molecular targets of this compound include histone proteins and non-histone substrates, such as p53, DNMT1, and STAT3, which play critical roles in regulating gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Lsd1-UM-109 est l'un des nombreux inhibiteurs de LSD1 qui ont été développés à des fins de recherche et thérapeutiques. Des composés similaires incluent la tranylcypromine, l'iadademstat (ORY-1001), le bomedemstat (IMG-7289), le GSK-2879552, l'INCB059872, le JBI-802 et la phénelzine . Ces composés peuvent être regroupés en inhibiteurs covalents et non covalents en fonction de leurs mécanismes de liaison .

Par rapport à d'autres inhibiteurs de LSD1, this compound est unique en raison de sa liaison réversible et de sa forte puissance. Il présente une valeur de CI50 de 3,1 nM, ce qui en fait l'un des inhibiteurs de LSD1 les plus puissants disponibles . De plus, son mécanisme de liaison réversible réduit le risque d'effets hors cible et de toxicité, ce qui en fait un candidat prometteur pour un développement et des applications cliniques supplémentaires .

Propriétés

Formule moléculaire |

C29H27FN6 |

|---|---|

Poids moléculaire |

478.6 g/mol |

Nom IUPAC |

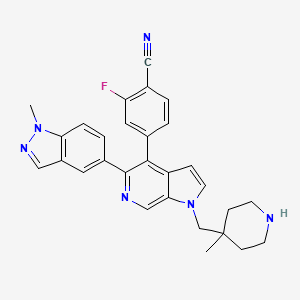

2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile |

InChI |

InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3 |

Clé InChI |

PFIZMWHCYFWQEI-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.